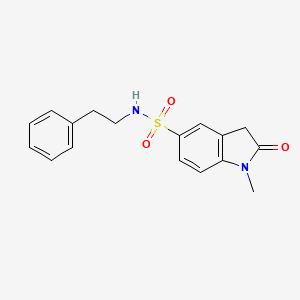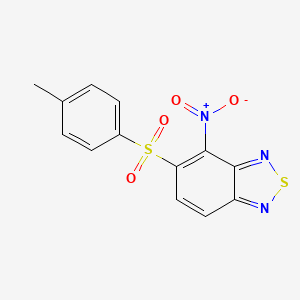
4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE
Overview
Description
4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a sulfone group attached to a benzothiadiazole ring, which is further substituted with a nitro group and a methylphenyl group. The molecular structure of this compound imparts unique chemical and physical properties, making it of significant interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,1,3-benzothiadiazole to introduce the nitro group, followed by sulfonation to attach the sulfone group. The final step involves the coupling of the sulfone derivative with 4-methylphenyl. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration and sulfonation processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Sulfide derivatives: Formed through the reduction of the sulfone group.
Substituted derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the inhibition of key metabolic pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can induce oxidative stress and damage cellular components, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Shares the benzothiadiazole core but lacks the sulfone and methylphenyl groups.
4-Methyl-2,1,3-benzothiadiazole: Contains the methyl group but lacks the nitro and sulfone groups.
4-Sulfone-2,1,3-benzothiadiazole: Contains the sulfone group but lacks the nitro and methylphenyl groups.
Uniqueness
4-METHYLPHENYL (4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL) SULFONE is unique due to the combination of the nitro, sulfone, and methylphenyl groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-4-nitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-8-2-4-9(5-3-8)22(19,20)11-7-6-10-12(15-21-14-10)13(11)16(17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDDZNUTMKRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=NSN=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


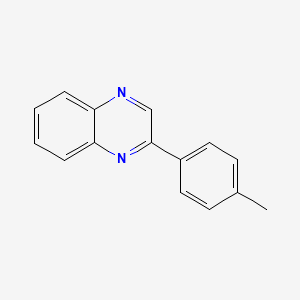
![METHYL 2-{[2-(3-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOATE](/img/structure/B3747996.png)
![4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B3748000.png)
![(3-chloro-1-benzothiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B3748005.png)
![1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)
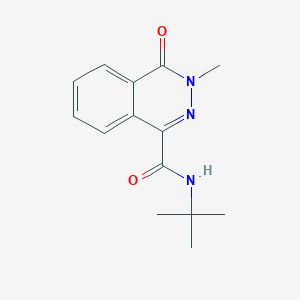
METHANONE](/img/structure/B3748038.png)
![METHYL 2-[4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-3-NITROBENZOYL]BENZOATE](/img/structure/B3748052.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B3748062.png)
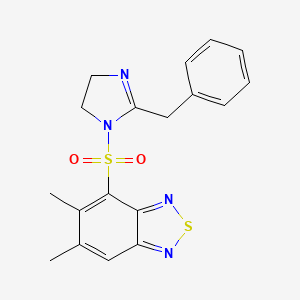
![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(FURAN-2-YL)METHYL]-5-NITROBENZAMIDE](/img/structure/B3748080.png)
![4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3748086.png)
![N-CYCLOHEPTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE](/img/structure/B3748094.png)
